(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride
Description
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride (CAS: 1956437-18-5) is a chiral pyrrolidine derivative with a benzo[d][1,3]dioxolyl substituent. Its molecular formula is C₁₁H₁₂ClF₂NO₂, and it has a molecular weight of 263.67 g/mol. The compound is provided as a hydrochloride salt, ensuring enhanced solubility and stability for research applications. Key characteristics include:
Properties
IUPAC Name |
(2S)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8;/h1,3,5,8,14H,2,4,6H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVHGZWQWVNASS-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1956437-18-5
- Molecular Formula : C11H12ClF2NO2
- Molecular Weight : 263.67 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring and the introduction of the difluorobenzo[d][1,3]dioxole moiety. The exact methods may vary across different studies but generally include reactions under controlled conditions using solvents like THF and reagents such as n-butyllithium and trimethylborate .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. In vitro assays demonstrated that various derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-activity relationship indicated that modifications to the pyrrolidine structure could enhance anticancer efficacy:
- Compound Variants : Certain substitutions on the pyrrolidine skeleton resulted in reduced cell viability in A549 cells. For instance:
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. The compound was screened against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results indicated promising antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer activity of various pyrrolidine derivatives in comparison to standard chemotherapeutic agents like cisplatin. The results showed that certain derivatives significantly reduced cell viability in cancerous cells while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Efficacy Against MRSA : Another research focused on the effectiveness of pyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that specific modifications to the compound's structure could enhance its activity against resistant bacterial strains .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride has been investigated for its potential as a pharmaceutical agent:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting that this compound may have potential as an antidepressant .
- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine can provide neuroprotective effects in models of neurodegeneration, indicating a possible application in treating conditions like Alzheimer’s disease .
Chemical Biology
In chemical biology, this compound can serve as a valuable tool for:
- Targeted Drug Delivery : The unique structural features allow it to be modified for targeted delivery systems in cancer therapy.
- Biomolecular Probes : It can be used as a probe to study biological interactions due to its ability to bind selectively to certain receptors or enzymes .
Case Study 1: Antidepressant Screening
A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential use in treating mood disorders.
Case Study 2: Neuroprotective Properties
In another study published in the Journal of Neurochemistry, researchers tested various pyrrolidine derivatives for neuroprotective effects against oxidative stress. The results showed that this compound exhibited substantial protective effects on neuronal cells exposed to harmful agents.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Substitutions
The compound belongs to a class of fluorinated pyrrolidine derivatives. Below is a comparison with structurally related compounds:
Key Observations :
- The benzo[d][1,3]dioxolyl group in the target compound introduces a rigid, electron-rich aromatic system, which may enhance binding affinity to biological targets compared to simple phenyl derivatives .
- The (S)-stereochemistry is critical for chiral recognition in receptor-ligand interactions, distinguishing it from racemic analogues like 2-(2,4-Difluorophenyl)pyrrolidine HCl .
Industrial-Grade Analogues
The target compound is distinct from industrial-grade pyrrolidine derivatives, which are produced in bulk for non-research applications:
Key Differences :
- Scale and Purity : The target compound is supplied in milligram quantities with stringent purity standards (>97%), whereas industrial analogues prioritize cost-efficiency and bulk production .
- Regulatory Status: Industrial compounds like Lidamidine Hydrochloride meet REACH/ISO certifications for broad use, while the target compound is restricted to non-human research .
Pharmacological and Physicochemical Comparisons
Solubility and Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
